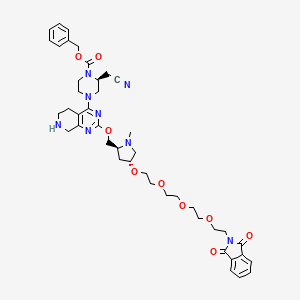
K-Ras ligand-Linker Conjugate 1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
K-Ras ligand-Linker Conjugate 1: is a chemical compound that incorporates a ligand for K-Ras and a PROTAC linker. This compound is designed to recruit E3 ligases such as VHL, CRBN, MDM2, and IAP, facilitating the degradation of K-Ras proteins. It is primarily used in the synthesis of PROTAC K-Ras Degrader-1, a potent degrader that exhibits significant efficacy in degrading K-Ras in SW1573 cells .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of K-Ras ligand-Linker Conjugate 1 involves the conjugation of a ligand specific to K-Ras with a PROTAC linker. The process typically includes multiple steps of organic synthesis, involving protection and deprotection of functional groups, coupling reactions, and purification steps. The exact synthetic route and reaction conditions are proprietary and detailed in specific patents .
Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality and purity, and implementing efficient purification techniques. The production process must comply with regulatory standards for chemical manufacturing .
化学反应分析
Types of Reactions: K-Ras ligand-Linker Conjugate 1 undergoes various chemical reactions, including:
Substitution Reactions: Involving the replacement of functional groups.
Coupling Reactions: Used to link the ligand and the PROTAC linker.
Oxidation and Reduction Reactions: To modify specific functional groups during synthesis.
Common Reagents and Conditions:
Reagents: Common reagents include protecting agents, coupling reagents like EDC or DCC, and oxidizing or reducing agents.
Major Products: The major product formed from these reactions is the this compound itself, which can be further used to synthesize PROTAC K-Ras Degrader-1 .
科学研究应用
Chemistry: K-Ras ligand-Linker Conjugate 1 is used in chemical research to study the degradation of K-Ras proteins and the development of PROTAC-based therapies .
Biology: In biological research, this compound helps in understanding the role of K-Ras in cellular processes and its implications in diseases like cancer .
Medicine: Medically, this compound is significant in developing targeted cancer therapies, particularly for cancers driven by K-Ras mutations .
Industry: In the pharmaceutical industry, this compound is used in drug discovery and development, particularly in creating new treatments for K-Ras-related cancers .
作用机制
K-Ras ligand-Linker Conjugate 1 works by recruiting E3 ligases to the K-Ras protein, leading to its ubiquitination and subsequent degradation by the proteasome. This process effectively reduces the levels of K-Ras in cells, inhibiting its oncogenic activity. The molecular targets include K-Ras and the E3 ligases VHL, CRBN, MDM2, and IAP .
相似化合物的比较
PROTAC K-Ras Degrader-1: A direct derivative of K-Ras ligand-Linker Conjugate 1, used for targeted degradation of K-Ras.
Other PROTACs: Compounds like ARV-110 and ARV-471, which target different proteins but use similar PROTAC technology.
Uniqueness: this compound is unique due to its specific targeting of K-Ras, a protein often considered “undruggable” due to its structure. This compound’s ability to recruit multiple E3 ligases makes it highly effective in degrading K-Ras and offers a promising approach for treating K-Ras-driven cancers .
属性
分子式 |
C43H54N8O9 |
|---|---|
分子量 |
826.9 g/mol |
IUPAC 名称 |
benzyl (2S)-2-(cyanomethyl)-4-[2-[[(2S,4R)-4-[2-[2-[2-[2-(1,3-dioxoisoindol-2-yl)ethoxy]ethoxy]ethoxy]ethoxy]-1-methylpyrrolidin-2-yl]methoxy]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C43H54N8O9/c1-48-28-34(58-24-23-57-22-21-56-20-19-55-18-17-51-40(52)35-9-5-6-10-36(35)41(51)53)25-33(48)30-59-42-46-38-26-45-14-12-37(38)39(47-42)49-15-16-50(32(27-49)11-13-44)43(54)60-29-31-7-3-2-4-8-31/h2-10,32-34,45H,11-12,14-30H2,1H3/t32-,33-,34+/m0/s1 |
InChI 键 |
RLYCTEGJKCAPGP-DHWXLLNHSA-N |
手性 SMILES |
CN1C[C@@H](C[C@H]1COC2=NC3=C(CCNC3)C(=N2)N4CCN([C@H](C4)CC#N)C(=O)OCC5=CC=CC=C5)OCCOCCOCCOCCN6C(=O)C7=CC=CC=C7C6=O |
规范 SMILES |
CN1CC(CC1COC2=NC3=C(CCNC3)C(=N2)N4CCN(C(C4)CC#N)C(=O)OCC5=CC=CC=C5)OCCOCCOCCOCCN6C(=O)C7=CC=CC=C7C6=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


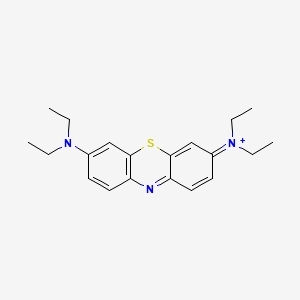
![cyclopentyl (2S)-2-[[(2R)-2-[(1S)-1-hydroxy-2-(hydroxyamino)-2-oxoethyl]-4-methylpentanoyl]amino]-2-(2,3,4,5,6-pentadeuteriophenyl)acetate](/img/structure/B12430145.png)
![N-[3-(4,5-diethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-4-propoxyphenyl]-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B12430147.png)
![ethyl 4-[2-[(1R)-2-[(2-ethoxy-2-oxoethyl)-(thiophen-2-ylmethyl)amino]-2-oxo-1-[(2-oxo-1H-quinolin-6-yl)sulfonylamino]ethyl]phenoxy]butanoate](/img/structure/B12430154.png)
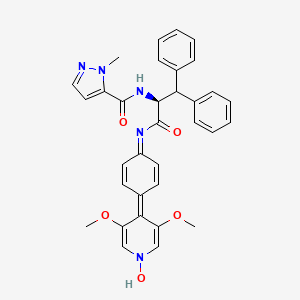
![(2S)-2-amino-N-[(3S,6S,9R)-3-benzyl-6-(1H-indol-3-ylmethyl)-2,5,8-trioxo-1,4,7-triazacyclotridec-9-yl]-3-(4-hydroxyphenyl)propanamide;hydrochloride](/img/structure/B12430162.png)
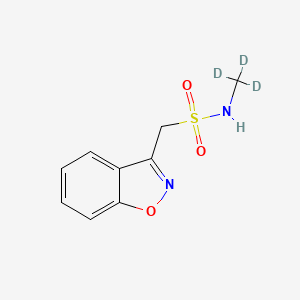
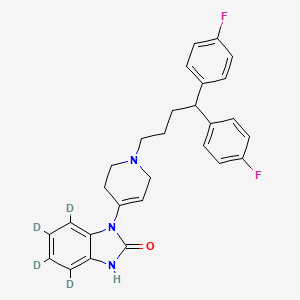
![2-cyclopropyl-7-[dideuterio(hydroxy)methyl]-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12430182.png)

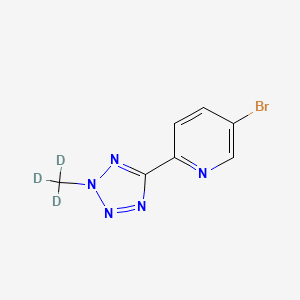
![Potassium;[[5-methylsulfanyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylidene]amino] sulfate](/img/structure/B12430191.png)

![3-Methoxy-4-(3-methyl-2-buten-1-yl)-5-[(1E)-2-phenylethenyl]phenol; Longistyline C](/img/structure/B12430216.png)
